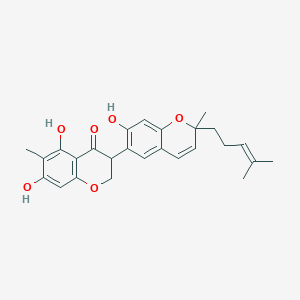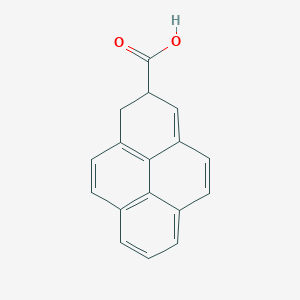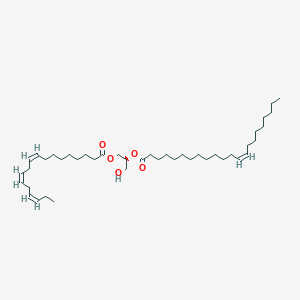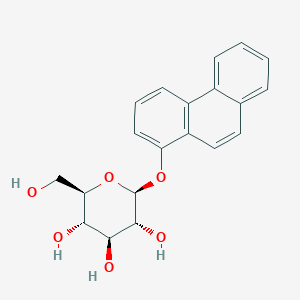
N-去甲罗斯伐他汀
描述
N-Desmethyl rosuvastatin is a metabolite of rosuvastatin, which is a widely used statin drug for the treatment of hypercholesterolemia. N-Desmethyl rosuvastatin is formed by the metabolism of rosuvastatin in the liver via the cytochrome P450 enzyme system. In recent years, N-Desmethyl rosuvastatin has gained attention as a potential biomarker for the efficacy and safety of rosuvastatin therapy.
科学研究应用
心血管疾病管理
N-去甲罗斯伐他汀: 是一种罗斯伐他汀的活性代谢产物,罗斯伐他汀是一种广泛用于降低胆固醇水平的他汀类药物。它在心血管疾病的管理中起着重要作用,通过降低血液中低密度脂蛋白 (LDL) 胆固醇来实现。 这种应用对于预防动脉粥样硬化和相关疾病(如冠心病)的进展至关重要 .
药代动力学研究
该代谢产物通常是药代动力学研究的主题,以了解其在人体的行为。这些研究包括评估N-去甲罗斯伐他汀的吸收、分布、代谢和排泄 (ADME)。 这些研究有助于优化剂量方案并改善治疗效果 .
药物代谢和转运
对N-去甲罗斯伐他汀的代谢和转运的研究提供了关于药物如何被人体处理的见解。这包括研究 CYP2C9 等酶和影响药物生物利用度和疗效的转运蛋白的作用。 了解这些过程是预测药物相互作用和副作用的关键 .
个性化医疗
N-去甲罗斯伐他汀: 用于个性化医疗,根据个人的代谢特征定制治疗方案。通过分析不同患者对罗斯伐他汀的代谢方式,医疗保健提供者可以调整剂量,以最大限度地提高疗效,同时最大限度地减少不良反应。 鉴于由于遗传多态性导致他汀类药物吸收的个体差异,这种方法尤为重要 .
临床药理学
在临床药理学中,N-去甲罗斯伐他汀用于验证确定人体血液中药物浓度的方法。这对临床试验和治疗药物监测至关重要。 例如,开发和验证液相色谱-串联质谱 (LC-MS/MS) 方法,以量化血液样本中罗斯伐他汀及其代谢物的浓度 .
非医院采血
该代谢产物在开发简化的血液收集流程(如容积吸收微采样 (VAMS))方面也至关重要。VAMS 允许使用简单的指尖采血进行准确的、与血细胞比容无关的血液收集,从而有利于非医院环境的采样。 这种方法有利于以患者为中心的临床试验和家庭环境的监测 .
作用机制
Target of Action
N-Desmethyl rosuvastatin, like its parent compound rosuvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the synthesis of cholesterol, a type of lipid that is essential for various cellular functions but can lead to cardiovascular disease when present in excess .
Mode of Action
N-Desmethyl rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This inhibition results in a decrease in the endogenous production of cholesterol in the liver .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl rosuvastatin is the mevalonate pathway , which leads to the production of cholesterol and other important biomolecules . By inhibiting HMG-CoA reductase, N-Desmethyl rosuvastatin reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating the uptake and catabolism of LDL .
Pharmacokinetics
N-Desmethyl rosuvastatin is primarily formed by the action of the enzyme cytochrome P450 2C9 . The major route of excretion is via the feces, with about 90% of the administered dose being eliminated as unchanged drug . The elimination half-life of rosuvastatin is approximately 19 hours .
Result of Action
The action of N-Desmethyl rosuvastatin leads to a decrease in the levels of cholesterol, particularly low-density lipoprotein cholesterol (LDL-C), which is sometimes referred to as “bad cholesterol” due to its association with cardiovascular disease . This reduction in LDL-C levels is beneficial in the management of dyslipidemia and the prevention of cardiovascular disease .
Action Environment
The action of N-Desmethyl rosuvastatin can be influenced by various environmental factors. It is also hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors could potentially influence the stability and efficacy of N-Desmethyl rosuvastatin.
生化分析
Biochemical Properties
N-Desmethyl rosuvastatin plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial for cholesterol synthesis. This inhibition leads to a decrease in cholesterol production and an increase in the uptake of low-density lipoprotein cholesterol by the liver. N-Desmethyl rosuvastatin interacts with various biomolecules, including cytochrome P450 enzymes such as CYP2C9, CYP2C19, and CYP3A4, which are involved in its metabolism . The interactions with these enzymes are essential for its biotransformation and subsequent pharmacological effects.
Cellular Effects
N-Desmethyl rosuvastatin affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reduce the levels of low-density lipoprotein cholesterol in hepatocytes by increasing the expression of LDL receptors on the cell surface . This upregulation enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering overall cholesterol levels. Additionally, N-Desmethyl rosuvastatin may impact muscle cells, potentially leading to muscle pain or weakness in some individuals .
Molecular Mechanism
The molecular mechanism of N-Desmethyl rosuvastatin involves its competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase. By binding to the active site of this enzyme, N-Desmethyl rosuvastatin prevents the conversion of HMG-CoA to mevalonic acid, a precursor in cholesterol biosynthesis . This inhibition results in decreased cholesterol production and increased uptake of LDL cholesterol by hepatocytes. Furthermore, N-Desmethyl rosuvastatin may influence gene expression by modulating transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl rosuvastatin can change over time. Studies have shown that the compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term exposure to N-Desmethyl rosuvastatin in vitro has demonstrated sustained inhibition of cholesterol synthesis and consistent upregulation of LDL receptors in hepatocytes. Prolonged exposure may also lead to adaptive responses, such as increased expression of compensatory pathways involved in cholesterol homeostasis .
Dosage Effects in Animal Models
The effects of N-Desmethyl rosuvastatin vary with different dosages in animal models. At therapeutic doses, the compound effectively lowers cholesterol levels without significant adverse effects . At higher doses, N-Desmethyl rosuvastatin may induce toxic effects, such as hepatotoxicity and muscle damage . These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
N-Desmethyl rosuvastatin is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major enzyme responsible for its formation is CYP2C9, with minor contributions from CYP2C19 and CYP3A4 . The compound undergoes further metabolism to produce inactive metabolites, which are excreted primarily through the feces . The involvement of these enzymes in its metabolism underscores the potential for drug-drug interactions and variability in individual responses to therapy.
Transport and Distribution
N-Desmethyl rosuvastatin is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, particularly albumin, which facilitates its transport in the bloodstream . The compound is selectively taken up by hepatocytes, where it exerts its primary effects on cholesterol metabolism . This selective uptake is mediated by specific transporters and binding proteins that recognize N-Desmethyl rosuvastatin and facilitate its entry into target cells.
Subcellular Localization
The subcellular localization of N-Desmethyl rosuvastatin is primarily within the cytoplasm and endoplasmic reticulum of hepatocytes. This localization is crucial for its activity, as it allows the compound to interact with 3-hydroxy-3-methylglutaryl coenzyme A reductase and other enzymes involved in cholesterol synthesis . Additionally, N-Desmethyl rosuvastatin may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function.
属性
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O6S/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H,28,29)(H,23,24,25)/b9-8+/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUKMHIJCDJSIJ-GUFYHEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190660 | |
| Record name | N-Desmethyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371775-74-5 | |
| Record name | N-Desmethyl rosuvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371775745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL ROSUVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED3SYK2A2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(1S,2R)-2-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylpropyl]oxy]acetic acid](/img/structure/B1241387.png)


![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
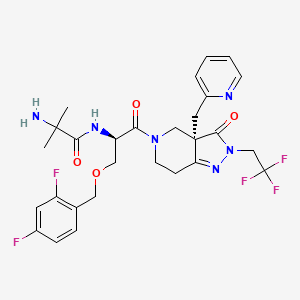
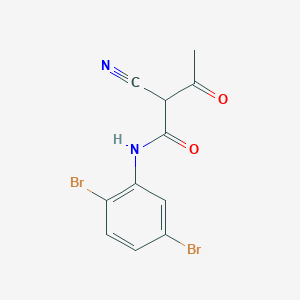
![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)
![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)
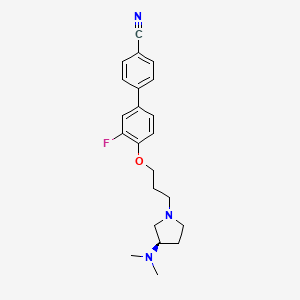
![3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)
